Carbazomycin A
Overview
Description
Carbazomycin A is a naturally occurring compound belonging to the class of carbazole alkaloids. It was first isolated from the cultured mycelia of the bacterium Streptoverticillium ehimensis. This compound is known for its biological activities, including inhibitory effects on 5-lipoxygenase, weak antibacterial, and antiyeast activities .
Mechanism of Action
Target of Action
Carbazomycin A, a member of the carbazomycins, is known for its biological activities . It shows inhibitory activity against 5-lipoxygenase , and has weak antibacterial and antiyeast activities . The compound’s primary targets are therefore enzymes involved in the inflammatory response, bacterial growth, and yeast proliferation .
Mode of Action
This interaction likely results in the inhibition of the target enzymes, thereby preventing them from carrying out their normal functions .
Biochemical Pathways
This compound affects the biochemical pathways associated with its targets. For instance, by inhibiting 5-lipoxygenase, it may disrupt the synthesis of leukotrienes, which are involved in inflammatory responses . The compound’s antibacterial and antiyeast activities suggest that it may also interfere with essential biochemical pathways in these organisms .
Result of Action
The inhibition of 5-lipoxygenase by this compound can lead to a decrease in the production of leukotrienes, potentially reducing inflammation . Its antibacterial and antiyeast activities may result in the inhibition of growth or proliferation of these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin A has been achieved through various methods. One notable method involves a ytterbium-catalyzed Diels–Alder reaction using (silyloxyvinyl)indole as a diene. This reaction constructs the densely substituted benzene ring of this compound. The intermediate hydrocarbazolone is then functionalized and aromatized using N-bromosuccinimide .
Industrial Production Methods: The use of catalytic reactions and functional group interconversions are key steps in the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Carbazomycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the structure of this compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-bromosuccinimide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Carbazomycin A has several scientific research applications:
Chemistry: It serves as a model compound for studying synthetic methodologies and reaction mechanisms.
Biology: this compound’s biological activities make it a subject of interest in the study of enzyme inhibition and microbial interactions.
Medicine: Its inhibitory effects on 5-lipoxygenase suggest potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
- Carbazomycin B
- Carbazomycin C
- Carbazomycin D
Carbazomycin A stands out due to its specific inhibitory activity against 5-lipoxygenase and its unique synthetic challenges .
Properties
IUPAC Name |
3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZEVNLYSXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226111 | |
Record name | Carbazomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75139-39-8 | |
Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Carbazomycin A?
A1: this compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []
Q2: How can I access spectroscopic data for this compound?
A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for this compound and its derivatives. []
Q3: What are the common synthetic approaches to this compound?
A3: Numerous synthetic routes have been developed for this compound, including:
- Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]
- Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]
- Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]
- Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []
- Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []
- Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []
Q4: Are there any total synthesis reports for this compound?
A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []
Q5: What are the primary biological activities of this compound?
A5: this compound exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []
Q6: Has this compound's activity been tested against specific organisms?
A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []
Q7: Are there any studies on the mechanism of action of this compound?
A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if this compound shares a similar mechanism.
Q8: How do structural modifications influence the biological activity of this compound?
A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of this compound. [] Derivatives lacking this group demonstrate diminished activity. []
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